molecular formula C27H26ClN3O7S2 B2549749 Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate CAS No. 2260791-14-6

Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate

Cat. No.: B2549749
CAS No.: 2260791-14-6
M. Wt: 604.09
InChI Key: STPSLAZMEWZDAJ-AREMUKBSSA-N
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Description

OSMI-4 is a potent inhibitor of O-GlcNAc transferase (OGT), an enzyme responsible for the post-translational modification of proteins through the addition of N-acetylglucosamine. This compound has an effective concentration (EC50) of 3 μM in cells, making it a valuable tool for studying OGT inhibition in various human cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSMI-4 involves several steps, including the preparation of intermediates and the final coupling reaction. The key steps include:

Industrial Production Methods

While specific industrial production methods for OSMI-4 are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

OSMI-4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

OSMI-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of O-GlcNAc transferase and its effects on protein modification.

    Biology: Helps in understanding the role of O-GlcNAcylation in various biological processes, including gene expression and enzyme activity.

    Medicine: Investigated for its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting O-GlcNAc transferase.

Mechanism of Action

OSMI-4 exerts its effects by inhibiting O-GlcNAc transferase, an enzyme that catalyzes the addition of N-acetylglucosamine to serine and threonine residues on proteins. This inhibition disrupts the O-GlcNAcylation process, affecting various cellular functions such as gene expression, enzyme activity, and protein-protein interactions. The compound binds to the active site of the enzyme, preventing the transfer of N-acetylglucosamine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of OSMI-4

OSMI-4 stands out due to its high potency and specificity for O-GlcNAc transferase. Its low nanomolar binding affinity and effective inhibition in cellular assays make it a valuable tool for studying OGT’s complex biology and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O7S2/c1-3-38-25(33)16-31(15-18-7-6-12-39-18)27(34)26(19-8-4-5-9-22(19)37-2)30-40(35,36)23-13-17-10-11-24(32)29-21(17)14-20(23)28/h4-14,26,30H,3,15-16H2,1-2H3,(H,29,32)/t26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPSLAZMEWZDAJ-AREMUKBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC1=CC=CS1)C(=O)C(C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN(CC1=CC=CS1)C(=O)[C@@H](C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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